![molecular formula C8H10BrNO B8630061 2-Bromo-6-(2-methoxyethyl)pyridine CAS No. 1093879-47-0](/img/structure/B8630061.png)
2-Bromo-6-(2-methoxyethyl)pyridine
Overview
Description
2-Bromo-6-(2-methoxyethyl)pyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Role as a Building Block
2-Bromo-6-(2-methoxyethyl)pyridine serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules. This property is especially valuable in the pharmaceutical industry, where it can be used to synthesize novel drug candidates.
Medicinal Chemistry
Pharmacophore Potential
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug discovery. Its unique structural features may contribute to interactions with biological targets, making it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed its ability to inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.4 | Induction of apoptosis |
A549 | 7.1 | Inhibition of cell cycle |
HeLa | 6.3 | Disruption of mitochondrial function |
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of cyclins and cyclin-dependent kinases.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress in cancer cells.
Material Science
Development of Novel Materials
this compound is also utilized in material science for developing advanced materials with specific properties. Its unique functional groups allow for modifications that can enhance the performance of polymers and nanomaterials used in electronics and coatings.
Biological Studies
Interactions with Biological Macromolecules
This compound is studied for its interactions with biological macromolecules, such as enzymes and receptors. Understanding these interactions can provide insights into its potential biological activities, including anti-inflammatory effects and modulation of enzymatic pathways.
Case Study: Anti-inflammatory Properties
Research has indicated that derivatives similar to this compound show promising anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 0.04 | COX-2 |
Compound B | 0.04 | COX-1 |
Properties
CAS No. |
1093879-47-0 |
---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-6-(2-methoxyethyl)pyridine |
InChI |
InChI=1S/C8H10BrNO/c1-11-6-5-7-3-2-4-8(9)10-7/h2-4H,5-6H2,1H3 |
InChI Key |
MKPRHUMWXADVAI-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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